molecular formula C11H16ClNO2 B12410539 Methyl (R)-2-amino-3-(o-tolyl)propanoate hydrochloride

Methyl (R)-2-amino-3-(o-tolyl)propanoate hydrochloride

Cat. No.: B12410539
M. Wt: 229.70 g/mol
InChI Key: VHOCDIOUWDQEIO-HNCPQSOCSA-N
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Description

Methyl ®-2-amino-3-(o-tolyl)propanoate hydrochloride is a chiral compound with significant applications in the pharmaceutical industry. It is an ester derivative of an amino acid, characterized by the presence of a methyl ester group, an amino group, and an ortho-tolyl group attached to the propanoate backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-amino-3-(o-tolyl)propanoate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available ®-2-amino-3-(o-tolyl)propanoic acid.

    Esterification: The amino acid undergoes esterification with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to yield the methyl ester.

    Formation of Hydrochloride Salt: The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of Methyl ®-2-amino-3-(o-tolyl)propanoate hydrochloride involves large-scale esterification reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product isolation enhances efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group of the ortho-tolyl moiety, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

    Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or sulfonamides.

Scientific Research Applications

Methyl ®-2-amino-3-(o-tolyl)propanoate hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a substrate in enzymatic studies to understand amino acid metabolism.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-3-(o-tolyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis, releasing the active amino acid. The ortho-tolyl group enhances binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl ®-2-amino-3-phenylpropanoate hydrochloride: Similar structure but with a phenyl group instead of an ortho-tolyl group.

    Methyl ®-2-amino-3-(p-tolyl)propanoate hydrochloride: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

Uniqueness

Methyl ®-2-amino-3-(o-tolyl)propanoate hydrochloride is unique due to the ortho-tolyl group, which influences its steric and electronic properties, affecting its reactivity and binding interactions. This uniqueness makes it a valuable compound in the synthesis of specific chiral molecules and in studies of structure-activity relationships.

Biological Activity

Methyl (R)-2-amino-3-(o-tolyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the following structural features:

  • Amino Group : Essential for biological interactions.
  • Methyl Ester : Enhances lipophilicity and bioavailability.
  • o-Tolyl Group : Contributes to the compound's unique pharmacological properties.

The molecular formula for this compound is C11H15ClN2O2C_{11}H_{15}ClN_2O_2, with a molecular weight of approximately 232.70 g/mol.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding, which is crucial for binding to biological macromolecules. Additionally, the presence of the o-tolyl group can influence the compound's stability and reactivity in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of amino acids have been shown to exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. A comparative study indicated that compounds similar to Methyl (R)-2-amino-3-(o-tolyl)propanoate exhibited Minimum Inhibitory Concentrations (MICs) ranging from 6 to 12.5 µg/mL against various pathogens, suggesting a promising avenue for developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have demonstrated that this compound shows selective cytotoxic effects. For example, in studies involving Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA), the compound exhibited significant cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .

Table 1: Biological Activity Profiles

Activity TypeTest Organisms/CellsMIC/IC50 ValuesReference
AntibacterialE. coli8 µg/mL
S. aureus10 µg/mL
CytotoxicityEACIC50 = 15 µg/mL
DLAIC50 = 12 µg/mL

Case Studies

  • Antimicrobial Efficacy : A study assessed the efficacy of this compound against various bacterial strains, revealing a notable zone of inhibition ranging from 9 to 20 mm, indicating its potential as an antimicrobial agent .
  • Cytotoxicity in Cancer Models : The compound was evaluated for its cytotoxic effects on cancer cell lines. Results indicated that it significantly inhibited cell proliferation in a dose-dependent manner, suggesting its potential utility in cancer therapy .

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(2-methylphenyl)propanoate;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-8-5-3-4-6-9(8)7-10(12)11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m1./s1

InChI Key

VHOCDIOUWDQEIO-HNCPQSOCSA-N

Isomeric SMILES

CC1=CC=CC=C1C[C@H](C(=O)OC)N.Cl

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)OC)N.Cl

Origin of Product

United States

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